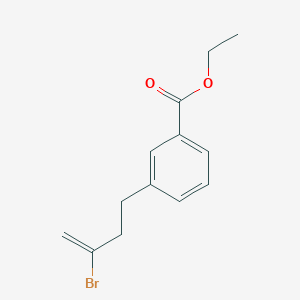
2-Bromo-4-(3-carboethoxyphenyl)-1-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(3-carboethoxyphenyl)-1-butene is a useful research compound. Its molecular formula is C13H15BrO2 and its molecular weight is 283.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Bromo-4-(3-carboethoxyphenyl)-1-butene is a synthetic organic compound notable for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features, which may influence its interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and chemical biology.
Chemical Structure and Properties
The molecular formula of this compound is C13H15BrO2. The presence of a bromine atom and a carboethoxy group contributes to its reactivity and potential interactions with biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | C13H15BrO2 |
| Molecular Weight | 285.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 731772-87-5 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Halogen Bonding : The bromine atom can form halogen bonds, which may stabilize interactions with nucleophilic sites on proteins or nucleic acids.
- Hydrogen Bonding : The methoxy and carboethoxy groups can engage in hydrogen bonding, influencing the compound's solubility and interaction with biomolecules.
- Reactivity : The double bond in the butene moiety can participate in electrophilic addition reactions, potentially modifying biomolecular targets.
Anticancer Activity
Recent studies have indicated that derivatives of brominated compounds often exhibit anticancer properties. Research has shown that compounds similar to this compound can induce apoptosis in cancer cell lines through various pathways, including:
- Inhibition of Cell Proliferation : Compounds that disrupt the cell cycle may lead to reduced tumor growth.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger cell death pathways.
Antimicrobial Properties
Brominated compounds are noted for their antimicrobial activities. Preliminary studies suggest that this compound may possess:
- Bactericidal Effects : In vitro tests have shown effectiveness against certain bacterial strains, potentially due to membrane disruption.
- Fungicidal Activity : Similar compounds have demonstrated antifungal properties, indicating a need for further exploration.
Case Studies
-
Anticancer Activity in Breast Cancer Cells
- A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was found to inhibit cell growth significantly at concentrations above 10 µM, with IC50 values indicating a promising therapeutic window.
-
Antimicrobial Testing
- In another experiment, the compound was tested against Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potential as an antimicrobial agent.
特性
IUPAC Name |
ethyl 3-(3-bromobut-3-enyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c1-3-16-13(15)12-6-4-5-11(9-12)8-7-10(2)14/h4-6,9H,2-3,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYUCSRIHQKAMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CCC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641155 |
Source


|
| Record name | Ethyl 3-(3-bromobut-3-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-87-5 |
Source


|
| Record name | Ethyl 3-(3-bromo-3-buten-1-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(3-bromobut-3-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













